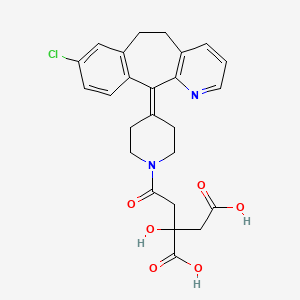

Desloratadine Citric Amide

説明

Contextualization of Desloratadine (B1670295) as a Lead Scaffold in Medicinal Chemistry Research

The chemical architecture of desloratadine serves as a robust foundation for synthetic modifications. researchgate.net Its established safety profile and high affinity for the histamine (B1213489) H1 receptor make it an attractive starting point for drug discovery programs. chemicalbook.comopenaccessjournals.com Researchers have leveraged this scaffold to design and synthesize a variety of analogues, aiming to enhance its primary activity, reduce side effects, or imbue the molecule with entirely new functions. nih.govnih.gov The exploration of desloratadine derivatives has become a strategy to develop novel therapeutic agents and research tools. probes-drugs.org

Rationale for Chemical Modification and Derivatization Strategies

The chemical modification of the desloratadine molecule is driven by several key scientific objectives that aim to expand our understanding of receptor pharmacology and cellular signaling.

Exploration of Structure-Activity Relationships Beyond Known Therapeutic Targets

While the interaction of desloratadine with the histamine H1 receptor is well-characterized, its structural framework holds potential for interacting with other biological targets. nih.gov By systematically altering its functional groups, researchers can investigate how these changes affect the molecule's affinity and activity at other receptors. For instance, studies on various N-substituted desloratadine analogues have revealed that modifications to the piperidine (B6355638) nitrogen can lead to compounds with different biological profiles, including potential candidates for third-generation antihistamines. nih.gov Some amide and sulfamide (B24259) derivatives of desloratadine have been found to be potent arginine vasopressin (AVP) V2 receptor antagonists, highlighting that the desloratadine scaffold can be repurposed to target receptors unrelated to its primary antihistaminic function. researchgate.netpatsnap.com This exploration of structure-activity relationships (SAR) is crucial for identifying new therapeutic opportunities for the desloratadine core structure. researchgate.net

Development of Chemical Probes for Receptor-Ligand Interaction Studies

Chemical probes are indispensable tools for dissecting the intricacies of receptor-ligand interactions. acs.org The synthesis of modified desloratadine molecules, such as isotopically labeled versions, allows for detailed pharmacokinetic and metabolic studies. clearsynth.com For example, the deuterated form of Desloratadine Citric Amide, Desloratadine Citric Amide-d4, is described as a labeled analogue that can act as a histamine H1-receptor antagonist. pharmaffiliates.com Such labeled compounds are instrumental in competitive binding assays and imaging studies to quantify receptor occupancy and investigate the kinetics of drug-receptor binding. acs.orgnih.gov The development of these probes provides a deeper understanding of the molecular determinants of ligand affinity and residence time at the receptor. acs.org

Investigation of Novel Molecular Mechanisms Independent of Primary Pharmacological Action

There is growing interest in the off-target effects and novel mechanisms of action of established drugs. Some studies have suggested that desloratadine possesses anti-inflammatory properties that may be independent of H1 receptor antagonism. drugbank.comopenaccessjournals.com The creation of derivatives like Desloratadine Citric Amide allows for the systematic investigation of these alternative signaling pathways. By designing molecules that retain certain structural features of desloratadine while being modified to enhance or isolate specific properties, researchers can explore their impact on cellular processes such as the inhibition of inflammatory mediator release from basophils and mast cells. pharmaffiliates.com

Significance of Amide and Carboxylic Acid Functionalities in Chemical and Biological Systems

The introduction of amide and carboxylic acid groups into a molecule like desloratadine to form Desloratadine Citric Amide is a deliberate chemical strategy. Amide bonds are fundamental in biological systems, forming the backbone of proteins, and are prevalent in many pharmaceuticals due to their stability and ability to participate in hydrogen bonding, which can enhance binding to target proteins. researchgate.net Carboxylic acid moieties can increase the water solubility of a compound and, due to their potential for ionization at physiological pH, can be key components of a molecule's pharmacophore. The combination of these functionalities can significantly influence a molecule's physicochemical properties, such as solubility and permeability, as well as its pharmacokinetic profile.

Research Scope and Objectives for Desloratadine Citric Amide

Based on the derivatization strategies for desloratadine and the functional groups present, the research scope for Desloratadine Citric Amide likely encompasses several key areas. The presence of the amide and carboxylic acid groups suggests an objective to modify the physicochemical properties of the parent compound, potentially to enhance solubility or alter its pharmacokinetic profile. Given that its deuterated analogue is used as a labeled histamine H1-receptor antagonist, a primary objective for the non-labeled compound would be to serve as a reference standard or a tool in receptor-ligand interaction studies. pharmaffiliates.com Furthermore, the creation of this derivative aligns with the broader objective of exploring novel biological activities of the desloratadine scaffold that may be independent of its well-established antihistaminic effects.

Chemical Compound Data

| Property | Value | Source(s) |

| Compound Name | Desloratadine Citric Amide | pharmaffiliates.compharmaffiliates.compharmaffiliates.com |

| Synonyms | 8-Chloro-6,11-dihydro-11-(1-[3,4-dicarboxy-3-hydroxy-butanamido]-4-piperidinylidene)-5H-benzo nih.govacs.orgcyclohepta[1,2-b]pyridine | pharmaffiliates.com |

| Molecular Formula | C25H25ClN2O6 | pharmaffiliates.com |

| Molecular Weight | 484.93 g/mol | pharmaffiliates.com |

| CAS Number | 1797131-43-1 | pharmaffiliates.comsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIKKMKTABMKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for Desloratadine Citric Amide

Retrosynthetic Analysis of Desloratadine (B1670295) Citric Amide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.com For Desloratadine Citric Amide, the most logical disconnection is the amide C-N bond. youtube.comresearchgate.net This bond is formed between the nitrogen atom of Desloratadine's piperidine (B6355638) ring and a carbonyl carbon of citric acid.

This retrosynthetic step breaks the target molecule down into two key synthons: a Desloratadine-based nucleophile and a citric acid-based electrophile. These synthons correspond to the starting materials: Desloratadine and citric acid. The forward reaction, therefore, involves the formation of an amide bond between these two molecules.

Development of Novel Synthetic Pathways for the Amide Bond Formation

The formation of an amide bond is one of the most common and crucial reactions in medicinal and organic chemistry. rsc.orgucl.ac.uk The direct reaction between an amine and a carboxylic acid to form an amide is typically unfavorable and requires activation of the carboxylic acid.

To facilitate the amide bond formation between Desloratadine and citric acid, a coupling reagent is necessary. These reagents activate the carboxylic acid group of citric acid, making it more susceptible to nucleophilic attack by the secondary amine of Desloratadine. masterorganicchemistry.com Given that citric acid has three carboxylic acid groups, control over the reaction conditions would be crucial to favor mono-amidation.

A variety of coupling reagents are available, each with its own mechanism and optimal conditions. peptide.com Common classes include carbodiimides, phosphonium (B103445) salts, and uronium salts. ucl.ac.ukpeptide.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. nih.govjove.com EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com The reaction is often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and potential racemization, although this is not a concern for the achiral Desloratadine. peptide.comnih.gov

Phosphonium Reagents : Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but can be more expensive. peptide.com

Uronium Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for fast reaction times and high yields. ucl.ac.uknih.gov

The choice of solvent is also critical, with common options including Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN). acs.orgresearchgate.net The reaction temperature is typically kept low initially (0 °C) and then allowed to warm to room temperature. thieme-connect.de

Interactive Table: Common Coupling Reagents for Amidation

| Coupling Reagent | Class | Typical Additive | Key Characteristics |

|---|---|---|---|

| EDC | Carbodiimide | HOBt, DMAP | Water-soluble byproducts, good for general use. peptide.comnih.gov |

| DCC | Carbodiimide | HOBt | Insoluble urea byproduct, useful for solution-phase. peptide.comjove.com |

| HATU | Uronium | DIPEA, Et3N | High efficiency, fast reaction rates. ucl.ac.uknih.gov |

| PyBOP | Phosphonium | DIPEA, Et3N | More reactive than carbodiimides, good for hindered amines. peptide.com |

Optimizing the synthesis of Desloratadine Citric Amide would involve systematically varying several parameters to maximize the yield of the desired mono-amide product and minimize impurities. Key factors to consider include:

Stoichiometry : The molar ratio of Desloratadine, citric acid, and the coupling reagent would need careful adjustment. Using a slight excess of one reagent can drive the reaction to completion, but a large excess could lead to the formation of di- or tri-amides of citric acid.

Temperature : Controlling the reaction temperature is crucial. illinois.edu While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or heating to overcome activation barriers.

Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Purification : After the reaction, the crude product would require purification. Techniques such as column chromatography, recrystallization, or preparative HPLC would be employed to isolate the pure Desloratadine Citric Amide.

Interactive Table: Hypothetical Optimization of Desloratadine Citric Amide Synthesis

| Entry | Coupling Reagent | Desloratadine (eq.) | Citric Acid (eq.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | 1.0 | 1.1 | DCM | 0 to 25 | 65 |

| 2 | HATU/DIPEA | 1.0 | 1.1 | DMF | 0 to 25 | 80 |

| 3 | T3P® | 1.0 | 1.0 | Pyridine (B92270) | 25 | 72 |

| 4 | EDC/HOBt | 1.2 | 1.0 | DCM | 0 to 25 | 75 |

Green chemistry principles aim to design chemical processes that are environmentally benign. sioc-journal.cn For the synthesis of Desloratadine Citric Amide, several green approaches could be considered:

Catalytic Methods : Instead of stoichiometric coupling reagents that generate significant waste, catalytic methods are a greener alternative. ucl.ac.uksigmaaldrich.com Boronic acid catalysts, for instance, have been shown to facilitate direct amidation with water as the only byproduct. sigmaaldrich.com

Greener Solvents : Traditional solvents like DMF and DCM are effective but pose environmental and health risks. researchgate.net Exploring greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even performing the reaction under solvent-free conditions, would be a significant improvement. iosrjournals.org

Atom Economy : The use of catalytic methods improves atom economy by minimizing the formation of byproducts from the activating agent. scribd.com

Biocatalysis : Enzymes, such as lipases or engineered amidases, can catalyze amide bond formation under mild, aqueous conditions, representing a highly sustainable approach. researchgate.netrsc.org

Optimization of Reaction Yields and Purity Profiles

Stereoselective Synthesis and Enantiomeric Resolution (if applicable)

The applicability of stereoselective synthesis depends on the presence of chiral centers in the reactants. Desloratadine itself is an achiral molecule. Citric acid is prochiral; it does not have a stereocenter, but it has two enantiotopic faces. The two primary carboxyl groups of citric acid are chemically equivalent, while the central carboxyl group is different.

Reaction of the secondary amine of Desloratadine with either of the two terminal, equivalent carboxylic acids of citric acid would result in a single, achiral product. If the reaction were to occur at the central carboxylic acid, a different, also achiral, product would be formed. Therefore, the primary challenge is one of regioselectivity (selecting which carboxyl group reacts) rather than stereoselectivity. Enantiomeric resolution would not be applicable in this specific synthesis.

Scale-Up Considerations for Research Material Production

Scaling up the synthesis of Desloratadine Citric Amide from a laboratory setting to produce larger quantities of research material introduces several challenges. scribd.comacs.org

Reagent Selection : For large-scale synthesis, the cost, safety, and toxicity of reagents are paramount. researchgate.netscribd.com While highly efficient, expensive coupling reagents like HATU may be suitable for small-scale synthesis, more cost-effective options like thionyl chloride or T3P® might be considered for scale-up. ucl.ac.ukrsc.org

Thermal Safety : Amidation reactions can be exothermic. Proper temperature control and monitoring are critical on a larger scale to prevent thermal runaway. illinois.eduscale-up.com The volume of the reaction vessel and the efficiency of heat transfer become significant factors. illinois.edu

Work-up and Purification : Extraction and purification procedures must be adapted for larger volumes. illinois.edu The choice of solvent and the method of purification (e.g., crystallization over chromatography) can significantly impact the efficiency, cost, and environmental footprint of the process. scribd.com

Process Mass Intensity (PMI) : A key metric in green chemistry, PMI (the ratio of the total mass of materials used to the mass of the final product) should be minimized during scale-up. acs.org This involves choosing efficient reactions and minimizing solvent usage.

Synthesis of Related Desloratadine Derivatives for Comparative Research

The chemical structure of desloratadine, 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo researchgate.netpatsnap.comcyclohepta[1,2-b]pyridine, offers several sites for chemical modification, primarily at the piperidine nitrogen and the tricyclic ring system. Researchers have explored these possibilities to synthesize a variety of derivatives.

A common precursor for many of these syntheses is desloratadine itself, which can be obtained from the hydrolysis of loratadine (B1675096). For instance, loratadine can be hydrolyzed using potassium hydroxide (B78521) in ethanol (B145695) to yield desloratadine. sci-hub.ru Another method involves the N-demethylation of N-methyl desloratadine. beilstein-journals.org

One area of focus has been the N-substitution of the piperidine ring. For example, N-hydroxyalkyl desloratadine analogs have been prepared. nih.goveurekaselect.com These syntheses typically involve the reaction of desloratadine with an appropriate alkylating agent. For instance, N-(3-hydroxy)propyl desloratadine was synthesized and showed significant H1 antihistamine activity. nih.goveurekaselect.com Similarly, N-Methyl Iso Desloratadine can be synthesized by reacting desloratadine with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Another approach involves the acylation of the piperidine nitrogen. A series of amide derivatives were synthesized by reacting desloratadine with various acyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. mdpi.com This general method can be adapted to produce a wide range of N-acyl desloratadine derivatives.

Furthermore, modifications to other parts of the desloratadine scaffold have been explored. For instance, derivatives with a γ-alkylidene butenolide group replacing the 5-methyl-3-pyridine group of rupatadine (B1662895) (a structurally related antihistamine) have been synthesized. sci-hub.runih.gov These syntheses demonstrate the versatility of the desloratadine core for creating new chemical entities for comparative pharmacological evaluation.

The table below summarizes some of the synthesized desloratadine derivatives and their general synthetic approaches.

| Derivative Name | General Synthetic Approach | Starting Material | Key Reagents | Reference |

| N-Methyl Iso Desloratadine | Methylation of the piperidine nitrogen | Desloratadine | Methyl iodide, Potassium carbonate | |

| N-(3-hydroxy)propyl desloratadine | N-alkylation of the piperidine nitrogen | Desloratadine | 3-halopropyl alcohol | nih.goveurekaselect.com |

| (4-(8-Chloro-5H-benzo researchgate.netpatsnap.comcyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)(4-nitrophenyl) methanone | N-acylation of the piperidine nitrogen | Desloratadine | 4-nitrobenzoyl chloride, Triethylamine | mdpi.com |

| γ-alkylidene butenolide derivatives | Modification of the tricyclic system | Desloratadine | γ-alkylidene butenolide precursors | sci-hub.runih.gov |

Advanced Structural Elucidation and Conformational Analysis of Desloratadine Citric Amide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides definitive information regarding the molecular structure of Desloratadine (B1670295) Citric Amide, confirming the atomic connectivity and offering insights into its three-dimensional conformation. The formation of the amide bond introduces significant changes in the chemical environments of the nuclei within both the Desloratadine and citric acid moieties.

Proton NMR (¹H NMR) for Amide Proton and Aliphatic/Aromatic Resonances

The ¹H NMR spectrum is the first step in structural verification, revealing the number and types of protons present. The formation of the amide bond between the piperidine (B6355638) nitrogen of Desloratadine and a carboxyl group of citric acid results in characteristic shifts. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to the appearance of rotamers and a more complex spectrum than expected.

The spectrum would display signals corresponding to the aromatic protons of the tricyclic system of Desloratadine, the aliphatic protons of the piperidine and cyclohepta rings, and the methylene (B1212753) protons of the citric acid residue. The absence of the N-H proton signal from the parent Desloratadine and the appearance of new signals for the citric acid moiety are key indicators of successful amide formation.

Predicted ¹H NMR Chemical Shifts for Desloratadine Citric Amide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Desloratadine) | 7.0 - 8.5 | Multiplets |

| CH₂ (Cyclohepta ring) | 2.8 - 3.5 | Multiplets |

| CH₂ (Piperidine ring) | 2.5 - 3.8 | Multiplets |

| CH₂ (Citric Acid moiety, adjacent to C=O) | ~2.7 - 2.9 | AB quartet |

| CH₂ (Citric Acid moiety, adjacent to C-OH) | ~2.8 - 3.0 | AB quartet |

| Amide Proton (N-H) | Not Applicable | - |

Note: The predicted data is based on foundational NMR principles and known shifts for analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key diagnostic signals include the downfield shift of the carbonyl carbon in the newly formed amide group, typically resonating around 170-175 ppm. The spectrum would also show distinct signals for the sp²-hybridized carbons of the aromatic and vinylidene groups and the sp³-hybridized carbons of the aliphatic rings and the citric acid backbone.

Predicted ¹³C NMR Chemical Shifts for Desloratadine Citric Amide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~172 |

| Carboxyl Carbonyls (Citric Acid) | ~175-178 |

| Quaternary Carbon (C-OH, Citric Acid) | ~73 |

| Methylene Carbons (CH₂, Citric Acid) | ~44-46 |

| Aromatic/Vinylidene Carbons (sp²) | 120 - 158 |

Note: The predicted data is based on foundational NMR principles and known shifts for analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the proton networks within the cyclohepta and piperidine rings of the Desloratadine portion and the two methylene groups of the citric acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. umn.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating unknown structures. It shows correlations between protons and carbons that are separated by two or three bonds. Crucially, a correlation between the piperidine protons of Desloratadine and the new amide carbonyl carbon would definitively confirm the site of the amide linkage. Likewise, correlations from the methylene protons of the citric acid residue to the amide carbonyl would confirm the structure of that portion. umn.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule, such as the spatial relationship between the protons on the piperidine ring and those on the tricyclic system. umn.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and deduce its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For Desloratadine Citric Amide, the molecular formula is C₂₅H₂₅ClN₂O₆. scbt.com The expected protonated molecule [M+H]⁺ would have a theoretical exact mass that can be calculated and compared to the experimental value, typically within a very low error margin (e.g., <5 ppm), to confirm the molecular formula.

HRMS Data for Desloratadine Citric Amide

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₂₅ClN₂O₆ |

| Molecular Weight (Monoisotopic) | 484.1401 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Amide Linkage

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (in this case, m/z 485.1) and subjecting it to fragmentation to produce smaller product ions. The resulting fragmentation pattern serves as a structural fingerprint.

A key application for Desloratadine Citric Amide is the confirmation of the amide bond. The most probable fragmentation pathway would involve the cleavage of this labile amide bond. This would result in two major, structurally significant fragments:

A product ion corresponding to the protonated Desloratadine molecule at m/z 311.2 . This is a known and characteristic mass for Desloratadine. amazonaws.comresearchgate.net

A neutral loss or charged fragment corresponding to the citric acid anhydride (B1165640) moiety.

Table of Compounds

| Compound Name |

|---|

| Desloratadine |

| Citric Acid |

Infrared (IR) Spectroscopy for Functional Group Identification (Amide I, II, C=O, O-H)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Desloratadine Citric Amide, IR spectroscopy would provide direct evidence of the amide bond formation and confirm the presence of other key functional groups.

The formation of an amide from a carboxylic acid (citric acid) and a secondary amine (the piperidine nitrogen of Desloratadine) results in characteristic vibrational bands. The most significant of these are the Amide I and Amide II bands.

Amide I Band: This band, appearing in the region of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration of the amide group. Its position is sensitive to the molecular environment and hydrogen bonding. In studies of amides formed from the reaction of citric acid with other molecules, such as ethylenediamine, the amide C=O stretch appears around 1650 cm⁻¹. rsc.org

Amide II Band: This band, typically found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. Its presence and position are diagnostic for the amide linkage.

C=O Stretching (of Carboxylic Acid): Since citric acid is a tricarboxylic acid, the resulting amide will still contain free carboxylic acid groups. The C=O stretching vibration of these groups would be expected to appear around 1700-1725 cm⁻¹. researchgate.net

O-H Stretching: The carboxylic acid and the hydroxyl group of the citric acid moiety would exhibit broad O-H stretching vibrations, typically in the range of 2500-3300 cm⁻¹.

While specific experimental IR data for Desloratadine Citric Amide is not publicly available, analysis of similar compounds confirms these expected vibrational modes. For instance, the reaction of citric acid with chitosan (B1678972) to form amides shows a distinct C=O stretching absorption at 1708 cm⁻¹. researchgate.net Similarly, studies on cocrystals of paracetamol (an amide) with citric acid show significant changes in the vibrational modes associated with both the amide and carboxylic acid groups, indicating strong intermolecular interactions. researchgate.net

Table 1: Expected Infrared Absorption Bands for Desloratadine Citric Amide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | Amide I (C=O stretch) | 1630 - 1680 |

| Amide | Amide II (N-H bend, C-N stretch) | 1510 - 1570 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Carboxylic Acid/Alcohol | O-H stretch | 2500 - 3300 (broad) |

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Absolute Stereochemistry (if chiral)

Desloratadine Citric Amide is a chiral molecule due to the presence of a stereogenic center in the citric acid moiety. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. youtube.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uit.no The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. To determine the absolute configuration, the experimental VCD spectrum is compared with theoretical spectra calculated for each possible enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). d-nb.info A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. This technique is particularly valuable as it does not require crystallization of the compound. youtube.com VCD has been successfully used to determine the absolute configuration of complex chiral molecules, including those containing amide functionalities. uaeh.edu.mxcas.cz

ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides information about the stereochemistry around chromophores. The tricyclic ring system of Desloratadine is a strong chromophore, and its interaction with the chiral citric acid moiety would likely produce a distinct ECD spectrum, which could also be used for stereochemical assignment through comparison with theoretical calculations.

X-Ray Crystallography for Solid-State Molecular Conformation and Packing

The analysis would reveal:

The exact geometry of the newly formed amide bond.

The conformation of the flexible seven-membered ring of the Desloratadine core.

The conformation of the citric acid moiety.

The intricate network of intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack together in the crystal lattice. Hydrogen bonds would be expected between the carboxylic acid groups, the hydroxyl group, and the amide group.

Systematic studies on cocrystals of citric acid with various heterocyclic compounds have shown that citric acid can adopt several different conformations, which are stabilized by a network of hydrogen bonds. acs.org X-ray crystallographic studies of drug-excipient adducts are crucial for understanding their stability and behavior in solid dosage forms. nih.gov

Chiroptical Spectroscopy (if applicable)

Chiroptical spectroscopy is a general term for spectroscopic techniques that probe the chirality of molecules. As established, Desloratadine Citric Amide is a chiral compound, making this entire class of techniques applicable and essential for its full stereochemical characterization.

Beyond VCD and ECD, other chiroptical methods could theoretically be employed. Raman Optical Activity (ROA), a complementary technique to VCD, measures the difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized light. ROA spectroscopy can be particularly sensitive to the stereochemistry of the molecular backbone and has been explored for its potential in studying peptide and protein structures. cas.cz The application of these advanced spectroscopic methods is indispensable for the rigorous structural and stereochemical assignment of complex pharmaceutical derivatives like Desloratadine Citric Amide.

Computational Chemistry and Molecular Modeling Studies of Desloratadine Citric Amide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a foundational understanding of a molecule's properties based on the principles of quantum mechanics. For Desloratadine (B1670295) Citric Amide, these calculations can elucidate its intrinsic electronic nature, conformational preferences, and spectroscopic signatures.

The electronic structure of Desloratadine Citric Amide dictates its reactivity and intermolecular interaction potential. Using Density Functional Theory (DFT), the distribution of electron density and electrostatic potential across the molecule can be mapped. Such analyses are crucial for identifying regions susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Table 1: Hypothetical Mulliken Atomic Charges on Key Atoms of Desloratadine Citric Amide

| Atom/Group | Hypothetical Charge (a.u.) |

| Amide Carbonyl Oxygen | -0.55 |

| Amide Nitrogen | -0.40 |

| Citric Acid Carboxyl O | -0.60 to -0.75 |

| Pyridine (B92270) Nitrogen | -0.35 |

| Chlorine Atom | -0.15 |

Note: This table is interactive and presents hypothetical data for illustrative purposes.

The conformational energy landscape can be explored by systematically rotating the dihedral angle of the amide bond and calculating the corresponding energy. Amides can exist in cis and trans conformations. For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance. ic.ac.uk In the case of Desloratadine Citric Amide, the bulky nature of both the desloratadine and citric acid fragments would strongly favor a trans conformation of the amide bond.

Table 2: Hypothetical Relative Energies of Amide Rotamers

| Rotamer Conformation | Dihedral Angle (ω) | Relative Energy (kcal/mol) | Population (%) |

| Trans | ~180° | 0.0 | >99 |

| Cis | ~0° | 5.0 - 10.0 | <1 |

Note: This table is interactive and presents hypothetical data for illustrative purposes.

Quantum mechanical calculations can predict various spectroscopic properties, providing a means to validate theoretical structures against experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. The chemical environment of the nuclei in the citric acid moiety would be significantly different from that in the parent desloratadine molecule, leading to distinct shifts in the predicted NMR spectrum.

IR (Infrared): The vibrational frequencies calculated from QM methods can be correlated with an experimental IR spectrum. A prominent feature in the predicted IR spectrum of Desloratadine Citric Amide would be the amide I band (C=O stretch), typically appearing around 1650-1680 cm⁻¹, and the N-H stretch of the amide.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The chromophore of Desloratadine Citric Amide is primarily the tricyclic ring system of the desloratadine core. The conjugation within this system would lead to characteristic absorption bands in the UV region. The attachment of the citric acid amide is expected to cause a slight shift in the absorption maxima compared to desloratadine alone.

Conformational Energy Landscape and Stability of Amide Rotamers

Molecular Dynamics (MD) Simulations

While QM calculations provide insights into static molecular properties, molecular dynamics simulations allow for the study of the time-dependent behavior of a molecule, including its flexibility and interactions with its environment. vsu.ruvsu.ru

MD simulations in an explicit solvent, such as water, can reveal the dynamic conformational landscape of Desloratadine Citric Amide. Over the course of a simulation, the molecule explores various conformations, providing a statistical representation of its flexibility. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and mobility of different parts of the molecule. The citric acid tail is expected to exhibit higher flexibility compared to the more rigid tricyclic core of the desloratadine moiety.

To understand how Desloratadine Citric Amide might interact with biological systems, MD simulations can be performed with the ligand docked into a hypothetical binding site of a protein, such as an enzyme or a receptor. mdpi.com These simulations can provide insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts), and the energetic contributions of these interactions.

For instance, a simulation could model the interaction of Desloratadine Citric Amide with a hypothetical binding pocket containing both hydrophobic residues and charged amino acids. The simulation would likely show the desloratadine core engaging in hydrophobic interactions, while the carboxyl and hydroxyl groups of the citric acid moiety form a network of hydrogen bonds and salt bridges with polar and charged residues in the binding site. The dynamics of these interactions over time are crucial for understanding the potential affinity and residence time of the ligand.

Conformational Sampling and Flexibility in Solution

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Modes and Affinities to Relevant Histamine (B1213489) Receptors (H1, H2, H3, H4)

In a hypothetical study of Desloratadine Citric Amide, molecular docking simulations would be performed to predict its interaction with the four subtypes of histamine receptors. Desloratadine is known to be a potent H1 receptor antagonist. chemicalbook.comchemicalbook.com A key research question would be how the addition of the citric amide moiety influences the binding affinity and selectivity towards the H1 receptor, as well as potential interactions with H2, H3, and H4 receptors.

The predicted binding affinities, typically expressed as a binding energy (e.g., in kcal/mol), would be a crucial output of such a study. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Hypothetical Binding Affinities of Desloratadine Citric Amide to Histamine Receptors (Note: The following data is purely illustrative and not based on actual experimental or computational results.)

| Receptor | Predicted Binding Affinity (kcal/mol) |

| H1 | -9.5 |

| H2 | -6.2 |

| H3 | -5.8 |

| H4 | -7.1 |

Exploration of Interactions with Other Receptors or Enzymes (e.g., aromatase)

Computational studies could also explore the potential off-target interactions of Desloratadine Citric Amide. For instance, docking simulations with enzymes like aromatase could be conducted to assess the likelihood of unintended binding, which could inform the compound's broader pharmacological profile. Aromatase is an enzyme involved in estrogen biosynthesis and can be a target for certain drugs.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at Binding Interfaces

A detailed analysis of the docked poses would reveal the specific molecular interactions driving the binding of Desloratadine Citric Amide to its targets. This would involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the amino acid residues of the receptor's binding pocket. The citric amide moiety, with its potential for hydrogen bonding and its charged nature, would be of particular interest in this analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Descriptors for Structural Features of the Citric Amide Moiety

In a theoretical QSAR study of Desloratadine derivatives, specific molecular descriptors would be calculated to quantify the structural and physicochemical properties of the citric amide moiety. These descriptors could include:

Topological descriptors: Describing the connectivity and branching of the atoms.

Electronic descriptors: Such as partial charges and electrostatic potential, reflecting the electronic properties.

Quantum chemical descriptors: Including HOMO/LUMO energies, which are important for reactivity.

3D descriptors: Related to the molecule's shape and volume.

Correlation with Predicted Biological Activities from Computational Studies

The developed descriptors for a series of related compounds would then be correlated with their predicted biological activities (e.g., binding affinities from docking studies) using statistical methods like multiple linear regression or machine learning algorithms. A successful QSAR model would allow for the prediction of the biological activity of new, untested derivatives of Desloratadine containing different amide functionalities.

Theoretical Studies on Prodrug Potential or Metabolism Prediction (Enzymatic)

While specific computational and molecular modeling studies on Desloratadine Citric Amide are not extensively available in publicly accessible literature, theoretical predictions regarding its prodrug potential and metabolic fate can be inferred from the well-documented metabolism of the parent compound, desloratadine, and general principles of prodrug design and amide hydrolysis.

Prodrug Concept and Rationale

Desloratadine Citric Amide can be conceptualized as a prodrug of desloratadine. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical reactions. The linkage of desloratadine to citric acid via an amide bond suggests a strategy to modify the physicochemical properties of the parent drug, potentially to enhance aqueous solubility or alter its absorption characteristics. Citric acid is a highly water-soluble, biocompatible molecule, making it a suitable moiety for such a purpose. Amide prodrugs are a common strategy in medicinal chemistry to improve the pharmaceutical properties of amine-containing drugs. mdpi.com

Predicted Enzymatic Cleavage

The central hypothesis for the action of Desloratadine Citric Amide as a prodrug is the enzymatic hydrolysis of the amide bond connecting desloratadine and citric acid. This biotransformation would release desloratadine, the active antihistamine, and citric acid, which would enter the body's natural metabolic pathways.

Amide bonds are generally more stable to hydrolysis than ester bonds but are susceptible to cleavage by various amidase and protease enzymes found in the plasma, liver, and other tissues. researchgate.net While specific enzymes that would hydrolyze the Desloratadine Citric Amide bond have not been identified, it is plausible that carboxylesterases or other hydrolases with broad substrate specificity could catalyze this reaction. In silico tools and metabolic simulation software are often used to predict the lability of such bonds, though experimental validation is crucial. plos.orgnih.gov

Predicted Metabolic Pathway of Released Desloratadine

Upon the putative release of desloratadine from its citric acid amide conjugate, the subsequent metabolism is expected to follow the known pathways of desloratadine. The major metabolic pathway of desloratadine in humans leads to the formation of 3-hydroxydesloratadine. nih.govnih.gov This process is a sequential, multi-step reaction:

N-glucuronidation: Desloratadine first undergoes N-glucuronidation at the piperidine (B6355638) nitrogen, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.gov

Hydroxylation: The resulting desloratadine-N-glucuronide is then hydroxylated at the 3-position of the tricyclic ring system by the cytochrome P450 enzyme, CYP2C8. nih.gov

Deconjugation: Finally, the N-glucuronide conjugate undergoes rapid, non-enzymatic hydrolysis to yield 3-hydroxydesloratadine. nih.gov

This active metabolite, 3-hydroxydesloratadine, is then further metabolized, including through glucuronidation. drugbank.com

The following table summarizes the key enzymes and reactions involved in the predicted metabolism of Desloratadine Citric Amide.

| Metabolic Step | Substrate | Enzyme(s) (Predicted/Known) | Product(s) |

| Prodrug Activation (Hydrolysis) | Desloratadine Citric Amide | Amidases / Proteases (e.g., Carboxylesterases) | Desloratadine + Citric Acid |

| N-glucuronidation | Desloratadine | UGT2B10 | Desloratadine-N-glucuronide |

| Hydroxylation | Desloratadine-N-glucuronide | CYP2C8 | 3-hydroxy-desloratadine-N-glucuronide |

| Deconjugation (Non-enzymatic) | 3-hydroxy-desloratadine-N-glucuronide | - | 3-hydroxydesloratadine |

The table below outlines the theoretical inhibition potential of released desloratadine on various cytochrome P450 enzymes, based on in vitro studies of desloratadine itself. nih.gov This is relevant as the release of desloratadine from the prodrug would introduce it into the metabolic system.

| Enzyme | Inhibitory Effect of Desloratadine (10 µM) |

| CYP1A2 | No inhibition (<15%) |

| CYP2C8 | No inhibition (<15%) |

| CYP2C9 | No inhibition (<15%) |

| CYP2C19 | No inhibition (<15%) |

| CYP2B6 | Weak inhibition (32-48%) |

| CYP2D6 | Weak inhibition (32-48%) |

| CYP3A4/5 | Weak inhibition (32-48%) |

Pre Clinical Mechanistic Investigations of Desloratadine Citric Amide in Vitro and Non Human in Vivo Models

Receptor Binding Studies in Isolated Membranes or Cell Lines

There is no available data on the receptor binding profile of a compound specifically named "Desloratadine Citric Amide." For context, studies on the parent compound, desloratadine (B1670295), are summarized below.

Histamine (B1213489) H1 Receptor Binding Affinity and Selectivity

No studies detailing the histamine H1 receptor binding affinity or selectivity for "Desloratadine Citric Amide" are present in the scientific literature. Research on desloratadine itself shows it is a potent histamine H1-receptor antagonist with high affinity and selectivity. nih.govnih.gov It demonstrates a significant interaction with the human histamine H1 receptor at nanomolar concentrations. fda.gov

A study on a different derivative, desloratadine citrate (B86180) disodium (B8443419) injection (DLC), noted its significant and reversible inhibition of histamine-induced contractions in isolated guinea pig ileum, with a pA2 value of 8.88, indicating potent antihistaminic activity. nih.gov

Binding to Other Relevant Receptors (e.g., muscarinic, adrenergic, serotonin)

There is no information available regarding the binding of "Desloratadine Citric Amide" to other receptors such as muscarinic, adrenergic, or serotonin (B10506) receptors. Preclinical and clinical studies on desloratadine have shown it to be free of antimuscarinic/anticholinergic effects. nih.gov

Competitive Binding Assays with Known Ligands

No competitive binding assay data exists for "Desloratadine Citric Amide." For the parent compound, desloratadine, its high potency as a competitive histamine H1-receptor antagonist has been established. nih.gov

Cellular Pathway Modulation in Controlled In Vitro Systems

Specific data on the modulation of cellular pathways by "Desloratadine Citric Amide" is not available. The following sections describe findings for related desloratadine compounds.

Investigation of Intracellular Signaling Cascades (e.g., cAMP, Ca²⁺ mobilization)

There are no studies investigating the effect of "Desloratadine Citric Amide" on intracellular signaling cascades.

In studies on other forms of desloratadine, it has been shown to inhibit histamine-induced calcium flux in Chinese Hamster Ovary (CHO) cells more potently than many other H1 antagonists. chemicalbook.com Furthermore, desloratadine citrate disodium has been found to reduce the translocation of nuclear factor-kappaB (NF-κB) to the nucleus in activated EA.hy926 endothelial cells, a key step in the inflammatory signaling cascade. nih.govresearchgate.net

Effect on Histamine-Induced Contraction of Isolated Guinea-Pig Ileum

In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

No studies were identified that investigated the in vivo pharmacodynamic profile of Desloratadine Citric Amide in animal models.

No research findings were available regarding the evaluation of anti-inflammatory effects of Desloratadine Citric Amide in rodent models of either acute or chronic inflammation. Consequently, no data tables can be presented on this topic.

There is no available information from preclinical studies in animal models to characterize the brain penetration or blood-brain barrier permeability of Desloratadine Citric Amide.

No studies were found that investigated the pharmacological effects of Desloratadine Citric Amide on specific organ systems, such as the pulmonary or cardiovascular systems, in animal models. Therefore, no data on this subject can be provided.

Advanced Analytical Method Development for Desloratadine Citric Amide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of pharmaceutical impurity profiling, offering high-resolution separation of complex mixtures. For Desloratadine (B1670295) Citric Amide, a compound possessing both the basic tricyclic amine structure of Desloratadine and the polar carboxylic acid moieties from citric acid, a range of sophisticated chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the analysis of non-volatile and thermally labile compounds like Desloratadine and its impurities. The development of a robust HPLC method for Desloratadine Citric Amide requires careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate separation from Desloratadine and other related substances.

Given the presence of both basic and acidic functional groups in Desloratadine Citric Amide, reversed-phase HPLC is the preferred mode of separation. A C18 or C8 column is typically effective. The increased polarity of the amide and carboxylic acid groups in Desloratadine Citric Amide compared to Desloratadine suggests that it will have a shorter retention time on a standard C18 column under typical reversed-phase conditions.

Method parameters can be adapted from established methods for Desloratadine. For instance, a stability-indicating RP-HPLC method for Desloratadine has been developed using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer thermofisher.com. A gradient elution may be necessary to resolve Desloratadine Citric Amide from other polar and non-polar impurities.

Detection:

UV/Diode Array Detection (DAD): Desloratadine exhibits maximum absorbance at wavelengths around 242 nm and 280 nm ijpbs.comajpaonline.com. Desloratadine Citric Amide is expected to have a similar UV absorption profile due to the preservation of the core chromophore. A DAD allows for the simultaneous monitoring at multiple wavelengths, enhancing selectivity and aiding in peak purity assessment.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides unparalleled specificity and sensitivity, enabling definitive peak identification based on mass-to-charge ratio (m/z). For Desloratadine Citric Amide (Molecular Weight: 484.93 g/mol ) ijpbs.comacs.orgshimadzu.comresearchgate.netijprajournal.com, electrospray ionization (ESI) in positive ion mode would be effective for protonating the basic nitrogen atom, yielding a prominent [M+H]⁺ ion at m/z 485.9. Tandem MS (MS/MS) can further be used for structural confirmation by analyzing fragmentation patterns emerypharma.comrroij.com.

Table 1: Illustrative HPLC Method Parameters for Desloratadine Citric Amide Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm or MS (ESI+) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is typically reserved for volatile and thermally stable compounds. Desloratadine Citric Amide, with its high molecular weight and multiple polar functional groups (tertiary amine, amide, carboxylic acids, hydroxyl), is non-volatile and would require derivatization to be amenable to GC analysis. While GC-MS is not the primary method for such a compound, it can be a valuable tool for structural confirmation of volatile derivatives.

Derivatization:

The primary challenge is to convert the polar functional groups into less polar, more volatile moieties. A two-step derivatization process would likely be necessary:

Esterification: The carboxylic acid groups can be converted to methyl or ethyl esters using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst.

Silylation: The hydroxyl and potentially the amide N-H can be silylated using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) emerypharma.comsigmaaldrich.com. The tertiary amine of the Desloratadine core is generally unreactive under these conditions.

The resulting derivative would be significantly more volatile and thermally stable for GC-MS analysis. The mass spectrum would provide valuable structural information, although the complexity of the derivatization process makes this approach less suitable for routine quantification compared to HPLC.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and faster analysis times compared to conventional HPLC. For the analysis of Desloratadine and its closely related impurities, including Desloratadine Citric Amide, UHPLC can offer superior separation in a fraction of the time.

A stability-indicating UPLC method has been developed for Desloratadine and its impurities using a C18 column with a gradient elution ijpir.com. A similar approach can be adopted for Desloratadine Citric Amide. The shorter run times offered by UHPLC are particularly advantageous for high-throughput screening in research and quality control environments.

Table 2: Exemplary UHPLC Method Parameters for Rapid Analysis

| Parameter | Condition |

| Column | Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for resolution within a short run time (e.g., < 10 minutes) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | DAD or MS |

| Injection Volume | 1-2 µL |

Spectroscopic Methods for Quantification in Research Samples

While chromatography is essential for separation, spectroscopic methods provide a direct means of quantification, often with minimal sample preparation.

UV-Visible Spectrophotometry for Solution Concentration Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of a substance in solution, provided the analyte has a suitable chromophore and there are no interfering substances. The tricyclic ring system in Desloratadine Citric Amide serves as an excellent chromophore.

To determine the concentration of a purified sample of Desloratadine Citric Amide, a suitable solvent in which the compound is soluble and stable must be chosen. Methanol or a dilute acidic solution (e.g., 0.1 N HCl) are common choices for Desloratadine and would likely be suitable for its citric amide derivative ijpbs.comasianpubs.orgjchps.com.

A UV scan from 200-400 nm would be performed to determine the wavelength of maximum absorbance (λmax). Based on the structure, the λmax is expected to be around 280-282 nm asianpubs.orgjchps.com. A calibration curve of absorbance versus concentration would then be prepared using standards of known concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law.

Table 3: UV-Visible Spectrophotometry Parameters

| Parameter | Description |

| Instrument | Double Beam UV-Visible Spectrophotometer |

| Solvent | Methanol or 0.1 N HCl |

| Wavelength (λmax) | Determined experimentally (expected ~280 nm) |

| Concentration Range | To be determined based on molar absorptivity (e.g., 5-30 µg/mL) |

| Calibration | Minimum of 5 concentration levels |

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. For a research compound like Desloratadine Citric Amide, this involves rigorous testing of various parameters to ensure the reliability and accuracy of the analytical results.

Specificity and Selectivity Against Potential Research Matrix Interferents

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of Desloratadine Citric Amide, the method must be able to distinguish this compound from the main API, Desloratadine, as well as other known impurities and degradation products. This is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods, where chromatographic separation ensures that each compound elutes at a distinct retention time.

The selectivity of the method is further challenged when analyzing samples from complex matrices, such as in research applications. Potential interferents from these matrices must not co-elute with Desloratadine Citric Amide, which would lead to inaccurate quantification. The development of a selective method would involve testing a variety of mobile phases, columns, and gradient conditions to achieve optimal separation from all potential interferents.

Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Once specificity is established, the method is validated for several key performance characteristics. While specific published research detailing these parameters for Desloratadine Citric Amide is not widely available, the following table represents typical data obtained during the validation of an HPLC method for a pharmaceutical impurity.

| Parameter | Typical Finding | Description |

| Linearity (r²) | > 0.999 | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A high coefficient of determination (r²) indicates a strong linear relationship. |

| Range | 1 - 10 µg/mL | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. It is often determined by spiking a known amount of the analyte into a matrix and measuring the recovery. |

| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (% RSD). |

| Limit of Detection (LOD) | 0.1 µg/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | 0.3 µg/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

This table is illustrative and based on general principles of analytical method validation for pharmaceutical impurities. Specific data for Desloratadine Citric Amide would need to be established through dedicated laboratory studies.

Robustness and System Suitability for Inter-Laboratory Reproducibility

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this may involve varying the pH of the mobile phase, the column temperature, or the flow rate. The method is considered robust if the results remain consistent despite these minor changes.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to ensure the system is performing correctly before any samples are analyzed. This is crucial for ensuring inter-laboratory reproducibility, allowing different research groups to obtain comparable results.

Application in Biological Matrices (e.g., cell lysates, animal plasma, tissue homogenates)

The application of validated analytical methods to biological matrices is a key step in preclinical research. While Desloratadine has been studied in various biological systems, including its effects on stem cells and in animal models, specific research detailing the analysis of Desloratadine Citric Amide in such matrices is not readily found in publicly available literature. chemicalbook.com

However, a validated method for Desloratadine Citric Amide would be highly valuable for such research. For instance, in studies involving the metabolism of Desloratadine, this method could be used to identify and quantify the formation of the Citric Amide adduct in cell lysates or tissue homogenates. In pharmacokinetic studies using animal plasma, the method could help determine the presence and concentration of this compound as a potential metabolite or degradation product.

The analysis in biological matrices presents additional challenges, such as the need for extensive sample clean-up to remove proteins and other interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed prior to analysis by HPLC or LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to achieve the required sensitivity and selectivity.

Chemical Stability and Degradation Kinetics of Desloratadine Citric Amide

Forced Degradation Studies (Chemical)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. While no specific forced degradation data for Desloratadine (B1670295) Citric Amide is publicly available, studies on desloratadine offer valuable insights.

The stability of the amide bond in Desloratadine Citric Amide is a key area of interest. Generally, amides are susceptible to hydrolysis under both acidic and basic conditions, although they are typically more stable than esters. The rate of hydrolysis is influenced by pH and temperature.

Studies on desloratadine have shown its susceptibility to degradation in acidic environments, often leading to the formation of impurities. dergipark.org.tr Desloratadine formulations are often buffered with sodium citrate (B86180)/citric acid to maintain a pH between 5 and 6, which is optimal for its stability. europa.eu It can be inferred that significant deviations from this pH range would likely promote the hydrolysis of the amide bond in Desloratadine Citric Amide. In acidic conditions, the carbonyl oxygen of the amide would be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would be the primary mechanism of hydrolysis. Neutral conditions would likely result in the slowest rate of hydrolysis.

Forced degradation studies on desloratadine have indicated its significant degradation under oxidative stress. nih.govscience.gov The exact structure of Desloratadine Citric Amide suggests that the desloratadine moiety would remain susceptible to oxidation. Potential sites of oxidation on the desloratadine portion of the molecule include the pyridine (B92270) ring and the tertiary amine in the piperidine (B6355638) ring, which could lead to the formation of N-oxides. The specific degradation products resulting from the oxidation of Desloratadine Citric Amide have not been identified in the available literature.

Some studies have reported that desloratadine is relatively stable under photolytic stress conditions. nih.gov However, the introduction of the citric acid amide moiety could potentially alter the molecule's susceptibility to light. Without specific photostability studies on Desloratadine Citric Amide, its degradation pathway upon exposure to light remains uncharacterized.

Thermal stress has been shown to cause significant degradation of desloratadine. nih.govscience.gov It is reasonable to assume that Desloratadine Citric Amide would also be susceptible to thermal degradation. The degradation profile would likely involve the breakdown of the amide bond and potentially other thermolabile parts of the molecule. The specific temperatures at which significant degradation occurs and the resulting degradation products have not been documented.

Photolytic Degradation Pathways

Identification and Structural Elucidation of Chemical Degradation Products

The definitive identification and structural characterization of any degradation products arising from Desloratadine Citric Amide would necessitate the use of sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the separation, identification, and structural elucidation of pharmaceutical impurities and degradation products. nih.govscirp.org

In the context of Desloratadine Citric Amide, LC-MS/MS would be employed to separate the parent compound from its degradation products and provide information on their molecular weights and fragmentation patterns. This data is crucial for proposing potential structures of the degradants.

Subsequently, NMR spectroscopy (including 1H, 13C, and various 2D techniques) would be essential for the unambiguous confirmation of the proposed structures. For instance, a study on the interaction of desloratadine with starch impurities successfully utilized a combination of LC-MS/MS and comprehensive NMR analyses to identify a novel degradant. nih.gov A similar approach would be required to fully characterize the degradation profile of Desloratadine Citric Amide.

Kinetic Studies of Degradation Processes

Kinetic studies are crucial for elucidating the mechanisms of drug degradation, predicting the shelf-life of a product, and understanding its intrinsic stability. ekb.eg Such studies involve determining the rate at which a drug substance degrades and the factors that influence this rate. For Desloratadine, kinetic studies have been performed to understand its stability under various stress conditions, including heat, oxidation, and basic environments. researchgate.netnih.gov However, specific kinetic data for the degradation of the isolated "Desloratadine Citric Amide" compound is not extensively available in published literature. The focus of existing research has been on the degradation of the parent compound, Desloratadine, which leads to the formation of various impurities, including the citric amide. scirp.orgdergipark.org.tr

The order of a reaction indicates how the rate of reaction is affected by the concentration of the reactants, while the rate constant (k) is a proportionality constant that relates the rate of reaction to the reactant concentrations. ekb.eg For instance, studies on the degradation of Desloratadine itself have been conducted to determine these parameters under various stress conditions like heat, oxidation, and hydrolysis. researchgate.netnih.gov

While specific studies detailing the reaction order and rate constants for the degradation of Desloratadine Citric Amide are not found, the principles of its formation as a degradation product are relevant. The reaction between the amine group in Desloratadine and the carboxylic acid group of citric acid to form the amide is a key degradation pathway. scirp.org The rate of this reaction would be dependent on the concentration of both Desloratadine and citric acid, as well as other factors like temperature and pH. Kinetic methods are often employed to analyze Desloratadine in the presence of its degradation products, which allows for the monitoring of impurity formation over time. rroij.com

Table 1: General Principles of Reaction Order in Degradation Kinetics

| Reaction Order | Description | Rate Equation |

| Zero-Order | The rate of degradation is constant and independent of the concentration of the reacting substance. | Rate = k |

| First-Order | The rate of degradation is directly proportional to the concentration of one of the reactants. | Rate = k[A] |

| Second-Order | The rate of degradation is proportional to the concentration of two reactants or to the square of the concentration of one reactant. | Rate = k[A][B] or Rate = k[A]² |

This table illustrates general kinetic principles. Specific data for Desloratadine Citric Amide is not available.

Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It can be calculated using the Arrhenius equation by studying the reaction rate at different temperatures. ekb.eg The half-life (t½) of a compound is the time required for its concentration to decrease to half of its initial value. Both parameters are critical for predicting the stability and shelf-life of a drug product. ekb.eg

Forced degradation studies on the parent compound, Desloratadine, have been conducted to understand its stability, and these studies typically involve calculating the half-life under various stress conditions. researchgate.netnih.gov For example, one study noted that Desloratadine is particularly unstable under dry heat. researchgate.netnih.gov While these findings relate to the parent drug, they highlight the standard methodologies that would be applied to assess the stability of any of its derivatives, including Desloratadine Citric Amide. Similar kinetic studies on related antihistamines, such as Rupatadine (B1662895), have determined activation energies for their degradation processes, demonstrating the application of these principles in stability analysis. nih.gov

Determination of Reaction Order and Rate Constants

Influence of pH and Solvent Systems on Chemical Stability

The pH of a formulation and the solvent system used are critical factors that can significantly influence the stability of a drug substance. For Desloratadine, stability is shown to be optimal in solutions with a pH between 5 and 6. europa.eu The use of buffering agents, such as a sodium citrate/citric acid buffer, is common in Desloratadine formulations to maintain this optimal pH range. europa.eugoogle.com

The formation of Desloratadine Citric Amide is a direct consequence of a drug-excipient interaction influenced by the formulation's microenvironment. Studies on liquid formulations of Desloratadine have evaluated the effect of pH on impurity formation. In one study, various formulations were prepared with different excipients to achieve different pH values. dergipark.org.tr It was observed that both acidic and alkaline pH values could lead to the degradation of Desloratadine. dergipark.org.tr Specifically, formulations where the pH was targeted to an acidic value of 3.8 using citric acid were evaluated for stability. dergipark.org.tr The interaction between amine-containing drugs and citric acid is a known pathway for impurity formation, and the rate of such reactions can be significantly affected by the pH and the presence of water in the solvent system. scirp.org The stability of Desloratadine has been shown to be affected by pH, with changes in pH altering the dissociation rate of the molecule from its target receptors, although this is a pharmacodynamic rather than a stability measure. nih.gov

Table 2: Effect of pH on Impurity Formation in Desloratadine Syrup Trials

| Formulation ID | Primary pH Adjusting Agent(s) | Target/Resulting pH | Observations on Stability/Impurity |

| F1, F2, F3 | Citric Acid Monohydrate | 3.8 | Formulations tested under acidic conditions. dergipark.org.tr |

| F5 | Sodium Citrate Dihydrate | 8.9 | Evaluated performance in a more alkaline solution. dergipark.org.tr |

| F6 | Citric Acid Monohydrate & Sodium Citrate Dihydrate | 4.6 | Combination of buffering agents used. dergipark.org.tr |

| General Finding | N/A | 5.0 - 6.0 | Optimal pH range for Desloratadine stability in solution. europa.eu |

This table is based on findings from a study evaluating different Desloratadine syrup formulations and general stability data. dergipark.org.treuropa.eu It illustrates the influence of pH on the stability profile.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Desloratadine (B1670295) Citric Amide

Currently, dedicated studies on the biological activity or therapeutic potential of Desloratadine Citric Amide are not widely published. Its primary mention in the scientific domain is as a reference standard for impurity profiling in the manufacturing of Desloratadine. pharmaffiliates.com Reference standards are crucial for ensuring the purity and quality of active pharmaceutical ingredients (APIs) by allowing for the detection and quantification of any unintended byproducts of the synthesis or degradation.

Research on related amide derivatives of Desloratadine has shown that modifications at the piperidine (B6355638) nitrogen can lead to compounds with novel biological activities. For instance, various amide derivatives have been synthesized and investigated as potent antagonists for the arginine vasopressin (AVP) V2 receptor, indicating that the Desloratadine scaffold is a viable starting point for developing new therapeutic agents. nih.govresearchgate.net These studies have successfully produced derivatives with high affinity and selectivity for the V2 receptor, some of which have demonstrated significant diuretic effects in preclinical models. nih.govresearchgate.net

While citric acid is a common excipient in pharmaceutical formulations containing Desloratadine to maintain pH and stability, the specific covalent amide linkage between Desloratadine and citric acid has not been the subject of extensive biological investigation. europa.eueuropa.eugeneesmiddeleninformatiebank.nl The formation of such an amide would involve a reaction between the secondary amine of the piperidine ring of Desloratadine and one of the carboxylic acid groups of citric acid.

Implications for Fundamental Chemical Biology and Drug Discovery

The study of Desloratadine Citric Amide and other amide derivatives holds several implications for chemical biology and drug discovery. The exploration of such derivatives showcases how a known drug molecule can be chemically modified to explore new biological targets and therapeutic indications. The Desloratadine structure serves as a privileged scaffold, which in medicinal chemistry refers to a molecular framework that is able to bind to multiple biological targets.

The synthesis of various amide derivatives of Desloratadine has demonstrated that this scaffold can be adapted to target receptors other than the histamine (B1213489) H1 receptor. nih.govresearchgate.net This opens up avenues for developing new drugs with potentially different therapeutic applications, moving beyond its original use as an antihistamine. The research into AVP V2 receptor antagonists derived from Desloratadine is a prime example of this strategy. nih.govresearchgate.net